2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
Alkylation: The pyrido[4,3-d]pyrimidine core is alkylated using 3,3-dimethylbutyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to obtain high-purity products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions
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Formation of the Pyrido[4,3-d]pyrimidine Core
Starting Materials: 2-aminopyridine and a suitable aldehyde or ketone.
Reaction Conditions: The condensation reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.
Cyclization: The intermediate undergoes cyclization to form the pyrido[4,3-d]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of ketones or carboxylic acids depending on the reaction conditions.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can yield alcohols or amines.
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Substitution
Reagents: Nucleophiles like amines, thiols, or halides.
Conditions: Conducted in polar aprotic solvents with or without a catalyst.
Products: Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several applications in scientific research:
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Medicinal Chemistry
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Biological Studies
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Industrial Applications
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets:
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Molecular Targets
Tyrosine Kinases: The compound binds to the ATP-binding site of tyrosine kinases, inhibiting their activity and thus blocking signal transduction pathways involved in cell proliferation.
Cyclin-Dependent Kinases: It inhibits cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells.
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Pathways Involved
MAPK/ERK Pathway: Inhibition of this pathway results in reduced cell growth and survival.
PI3K/Akt Pathway: Blocking this pathway can lead to decreased cell proliferation and increased apoptosis.
Comparison with Similar Compounds
2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be compared with other pyrido[4,3-d]pyrimidine derivatives:
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Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrido[3,4-d]pyrimidine: Exhibits similar biological activities but with different potency and selectivity profiles.
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Uniqueness
Properties
IUPAC Name |
2-(3,3-dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-13(2,3)6-4-12-15-9-10-8-14-7-5-11(10)16-12/h9,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOCJQGWYZNDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1=NC=C2CNCCC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1697640-08-6 |
Source
|
Record name | 2-(3,3-dimethylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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